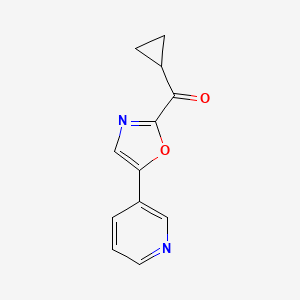
Cyclopropyl-(5-pyridin-3-YL-oxazol-2-YL)-methanone
Overview
Description
Cyclopropyl-(5-pyridin-3-YL-oxazol-2-YL)-methanone is a useful research compound. Its molecular formula is C12H10N2O2 and its molecular weight is 214.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Cyclopropyl-(5-pyridin-3-YL-oxazol-2-YL)-methanone is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
This compound features a cyclopropyl group attached to an oxazole ring substituted with a pyridine moiety. The predicted physical properties include:
The biological activity of this compound can be attributed to its interactions with various biological targets. Preliminary studies indicate that compounds with similar structures exhibit significant inhibition of enzymes involved in cancer progression and inflammatory pathways.
Inhibition of Enzymatic Activity
Research has shown that isoxazole derivatives, including those related to this compound, can inhibit key enzymes such as:
- CYP17A1 : A critical enzyme in steroidogenesis, where selective inhibition can lead to anticancer effects.
- COX-2 : Involved in inflammatory responses, where selective inhibition can reduce pain and inflammation .
Anticancer Activity
Studies have demonstrated that isoxazole derivatives possess antiproliferative effects against various human tumor cell lines. For instance, compounds structurally related to this compound showed IC50 values ranging from nanomolar to micromolar concentrations against cancer cells .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 1 | LNCaP | 0.05 |
| 2 | PC-3 | 0.03 |
| 3 | MCF7 | 0.04 |
Anti-inflammatory Effects
The anti-inflammatory potential of isoxazole derivatives has been validated through various assays demonstrating their ability to inhibit COX enzymes selectively. For example, a study reported that certain isoxazoles exhibited sub-micromolar IC50 values for COX-2 inhibition, suggesting their utility in treating inflammatory diseases .
Case Studies
-
Case Study on Prostate Cancer :
A study evaluated the effects of a compound structurally similar to this compound on LNCaP prostate cancer cells, revealing significant antiandrogenic activity by preventing androgen receptor binding . -
Malaria Prophylaxis :
Although not directly related, the mechanism of action observed in DHODH inhibitors shows how similar structural motifs can lead to potent antimalarial activity, indicating the versatility of oxazole derivatives in drug design .
Properties
IUPAC Name |
cyclopropyl-(5-pyridin-3-yl-1,3-oxazol-2-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O2/c15-11(8-3-4-8)12-14-7-10(16-12)9-2-1-5-13-6-9/h1-2,5-8H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIUFUVKRDQBNIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)C2=NC=C(O2)C3=CN=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90696335 | |
| Record name | Cyclopropyl[5-(pyridin-3-yl)-1,3-oxazol-2-yl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90696335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
954239-94-2 | |
| Record name | Cyclopropyl[5-(pyridin-3-yl)-1,3-oxazol-2-yl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90696335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















